molecular formula C5H4ClNO4S B1451858 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 1096910-97-2

4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1451858
CAS RN: 1096910-97-2
M. Wt: 209.61 g/mol
InChI Key: ALUJALXDRRFASD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid” often involves the use of chlorosulfonyl isocyanate (CSI) in organic synthesis . CSI displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc .


Molecular Structure Analysis

The structure of compounds similar to “this compound” is represented as ClS(O)2-N=C=O. It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .


Chemical Reactions Analysis

The compound “this compound” and similar compounds are known to participate in a variety of chemical reactions. For instance, CSI is a versatile reagent and displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that plays a crucial role in the field of organic chemistry, particularly in the synthesis of various pyrrole derivatives. Its reactivity with chlorosulfonyl isocyanate (CSI) enables the cyanation of substituted pyrroles, allowing for selective substitution on the pyrrole ring. This reactivity has been utilized to synthesize pyrrole-3-carbonitrile and its derivatives, showcasing its importance in developing synthetic methodologies for nitrogen-containing heterocycles (Loader & Anderson, 1981).

Catalytic Applications

In addition to its use in synthesis, this compound and its derivatives have been explored as catalysts in organic reactions. For instance, its utilization in the preparation of Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst, demonstrates its potential in catalysis. This catalyst has been applied for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives, highlighting the compound's contribution to the development of novel catalytic systems that are both efficient and environmentally friendly (Ghorbani‐Choghamarani & Azadi, 2015).

Molecular Recognition and Binding

Furthermore, the chemical framework of this compound has been exploited in designing molecular receptors. The incorporation of functional groups, such as carboxylic acids or amino groups, into the structure of calix[4]pyrrole receptors enhances their water solubility and enables effective binding of aromatic N-oxides in water. This showcases the compound's relevance in the development of selective and potent receptors for molecular recognition in aqueous environments (Verdejo, Gil-Ramírez, & Ballester, 2009).

Ligand for Catalyzed Reactions

The carboxylic acid functionality of this compound makes it an effective ligand for catalyzed reactions, particularly in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides. Its use as a ligand demonstrates the compound's versatility and potential in facilitating a wide range of organic transformations, underscoring its importance in the development of new synthetic routes (Altman, Anderson, & Buchwald, 2008).

Safety and Hazards

The compound “4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid” is considered hazardous. It’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chlorosulfonyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUJALXDRRFASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1096910-97-2
Record name 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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